

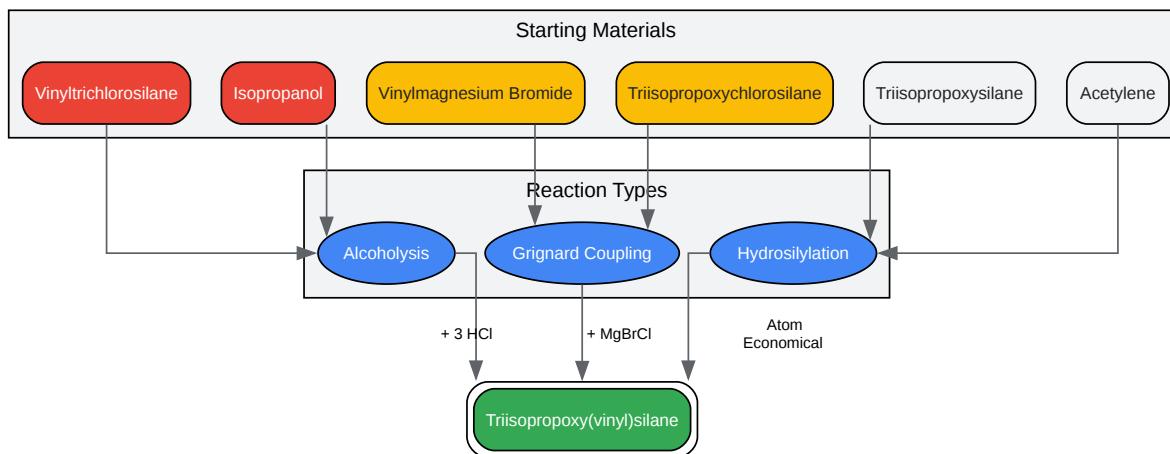
Introduction: The Molecular Bridge in Advanced Materials

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Triisopropoxy(vinyl)silane*

Cat. No.: B095466


[Get Quote](#)

Triisopropoxy(vinyl)silane (CAS No. 18023-33-1), a bifunctional organosilicon compound with the molecular formula $C_{11}H_{24}O_3Si$, stands as a critical component in the formulation of advanced materials.^[1] Its unique molecular architecture, featuring a polymerizable vinyl group and three hydrolyzable isopropoxy groups, allows it to function as a molecular bridge between inorganic and organic materials.^[2] This dual reactivity makes it an indispensable coupling agent, crosslinking agent, and adhesion promoter in a myriad of applications, from high-performance composites and sealants to sophisticated coatings and polymer synthesis.^{[3][4][5]}

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic routes to **triisopropoxy(vinyl)silane**. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles, justify experimental choices, and provide actionable protocols grounded in scientific integrity.

Core Synthetic Strategies: A Comparative Overview

The synthesis of **triisopropoxy(vinyl)silane** can be approached through several distinct chemical pathways. The choice of method often depends on factors such as scale, available starting materials, and desired purity. The three predominant strategies are the alcoholysis of a vinylchlorosilane precursor, the Grignard coupling reaction, and the direct hydrosilylation of acetylene.

[Click to download full resolution via product page](#)

Caption: Overview of primary synthetic routes to **Triisopropoxy(vinyl)silane**.

Method 1: Alcoholysis of Vinyltrichlorosilane

This method is one of the most direct and widely used industrial processes for producing **triisopropoxy(vinyl)silane**. It relies on the nucleophilic substitution of the chloro groups on vinyltrichlorosilane with isopropoxy groups.

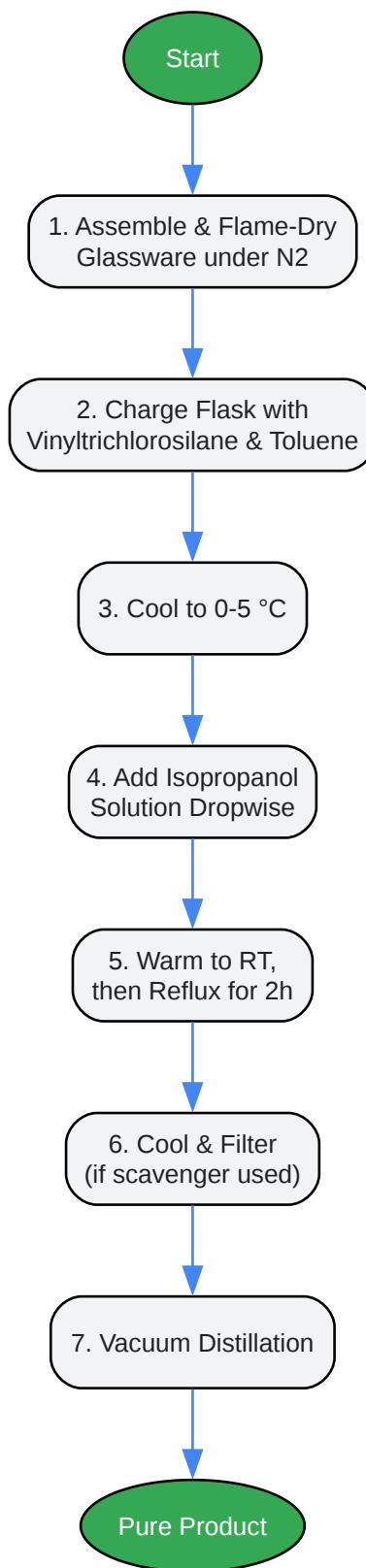
Causality and Scientific Rationale: The reaction proceeds because the oxygen atom in isopropanol acts as a nucleophile, attacking the electrophilic silicon atom of vinyltrichlorosilane. The silicon-chlorine bond is highly polarized and susceptible to such attacks. Three equivalents of isopropanol are required to replace all three chlorine atoms. A key challenge is managing the hydrogen chloride (HCl) gas that is liberated as a byproduct.^{[6][7]} If not removed, HCl can catalyze undesirable side reactions, including the cleavage of the newly formed Si-O-C bonds. Therefore, the reaction is typically conducted under a flow of inert gas (e.g., nitrogen) to drive off the HCl or in the presence of an HCl scavenger, such as a tertiary amine (e.g., triethylamine), which forms a stable salt.^[1]

Experimental Protocol: Alcoholysis Route

Objective: To synthesize **triisopropoxy(vinyl)silane** from vinyltrichlorosilane and isopropanol.

Materials:

- Vinyltrichlorosilane ($\text{CH}_2=\text{CHSiCl}_3$), 97%
- Anhydrous Isopropanol (i-PrOH)
- Anhydrous Toluene (or other high-boiling inert solvent)
- Triethylamine (optional, as HCl scavenger)
- Nitrogen gas (high purity)
- Standard reflux glassware with a dropping funnel, condenser, and magnetic stirrer


Procedure:

- System Preparation: Assemble the reaction apparatus and thoroughly flame-dry it under a stream of nitrogen to ensure all components are free of moisture. Maintain a positive nitrogen atmosphere throughout the reaction.
- Reagent Charging: In the reaction flask, charge anhydrous toluene (250 mL) and vinyltrichlorosilane (1.0 mol, 161.5 g). Cool the mixture to 0-5 °C using an ice bath.
- Slow Addition: In a dropping funnel, place a solution of anhydrous isopropanol (3.1 mol, 186.3 g) and triethylamine (3.1 mol, 313.7 g, if used) in toluene (150 mL).
- Reaction: Add the isopropanol solution dropwise to the stirred vinyltrichlorosilane solution over 2-3 hours, maintaining the temperature below 10 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.
- Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 2 hours to ensure the reaction goes to completion.

- Workup: Cool the reaction mixture to room temperature. If a scavenger was used, filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with small portions of anhydrous toluene.
- Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by fractional distillation under vacuum (e.g., boiling point approx. 210-222 °C at atmospheric pressure, significantly lower under vacuum) to yield pure **triisopropoxy(vinyl)silane**.[\[1\]](#)[\[8\]](#)

Self-Validation:

- In-process: Monitor the reaction progress by GC to check for the disappearance of the vinyltrichlorosilane starting material.
- Final Product: Confirm the identity and purity of the distilled product using ^1H NMR, FTIR, and GC analysis. Purity should typically be $\geq 99\%$.[\[1\]](#)

[Click to download full resolution via product page](#)

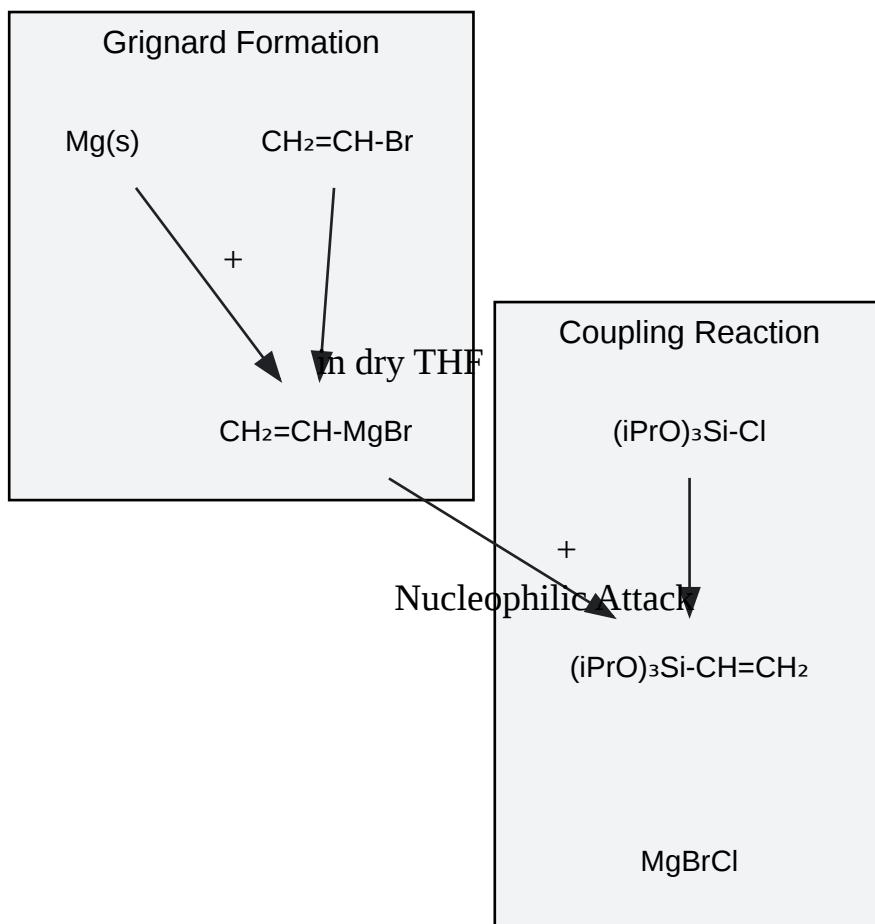
Caption: Experimental workflow for the alcoholysis synthesis method.

Method 2: Grignard Coupling Reaction

This classic organometallic approach builds the crucial Si-C bond through the reaction of a vinyl Grignard reagent with a suitable triisopropoxy-substituted silicon electrophile.[\[1\]](#)

Causality and Scientific Rationale: The Grignard reagent, typically vinylmagnesium bromide, acts as a potent carbon nucleophile. The reaction requires a silicon precursor with a good leaving group, such as triisopropoxychlorosilane. The primary challenge of this method is the extreme sensitivity of Grignard reagents to moisture and protic sources.[\[9\]](#)[\[10\]](#) All reagents, solvents (typically THF or diethyl ether), and glassware must be scrupulously anhydrous to prevent quenching the Grignard reagent and ensure a high yield. This method is often favored for smaller-scale laboratory syntheses where high purity is paramount.

Experimental Protocol: Grignard Route


Objective: To synthesize **triisopropoxy(vinyl)silane** via Grignard coupling.

Materials:

- Magnesium turnings
- Vinyl bromide
- Triisopropoxychlorosilane (prepared separately or sourced)
- Anhydrous Tetrahydrofuran (THF)
- Iodine (crystal, for initiation)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Nitrogen or Argon gas

Procedure:

- Grignard Formation: In a flame-dried, three-necked flask under argon, place magnesium turnings (1.1 mol) and a small crystal of iodine. Add a small portion of a solution of vinyl bromide (1.0 mol) in anhydrous THF. Gentle heating may be required to initiate the reaction (disappearance of iodine color). Once initiated, add the remaining vinyl bromide solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour at room temperature to ensure complete formation of vinylmagnesium bromide.
- Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of triisopropoxylchlorosilane (0.9 mol) in anhydrous THF dropwise, keeping the temperature below 10 °C.
- Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional 4-6 hours or overnight.
- Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NH₄Cl. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
- Drying and Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The resulting crude product is then purified by vacuum distillation.[1]

[Click to download full resolution via product page](#)

Caption: Simplified mechanism for the Grignard synthesis route.

Purification and Analytical Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for research or industrial applications.

- **Purification:** Fractional distillation under reduced pressure is the gold standard for purifying **triisopropoxy(vinyl)silane**.^[1] This technique effectively separates the high-boiling product from lower-boiling solvents, unreacted starting materials, and non-volatile impurities while preventing thermal degradation.
- **Analytical Validation:** A suite of analytical techniques is employed to confirm the structure and assess the purity of the final product.

Parameter	Technique	Expected Result / Observation	Reference
Identity	^1H NMR	Multiplet at δ 5.7–6.2 ppm (vinyl protons); Multiplet at δ 1.0–1.2 ppm (isopropoxy methyls).	[1]
Identity	FTIR	Strong absorbance around 1080 cm^{-1} corresponding to the Si-O-C stretch.	[1]
Purity	Gas Chromatography (GC)	Single major peak with an area percentage of $\geq 99\%$.	[1]
Water Content	Karl Fischer Titration	$\leq 0.05\%$ H_2O , confirming anhydrous nature.	[1]

Safety, Handling, and Waste Management

The synthesis of **triisopropoxy(vinyl)silane** involves hazardous materials that demand strict safety protocols.

- Precursor Hazards:** Vinyltrichlorosilane is highly flammable, corrosive, and reacts violently with water to release toxic and corrosive HCl gas.[6][11] All manipulations must be performed in a well-ventilated fume hood. Grignard reagents are pyrophoric and water-reactive.
- General Precautions:** The use of an inert atmosphere (nitrogen or argon) is mandatory to prevent reactions with atmospheric moisture.[12] All glassware must be oven or flame-dried prior to use. Personal Protective Equipment (PPE) is non-negotiable and must include a flame-resistant lab coat, chemical-resistant gloves, and full eye protection (goggles and face shield).[13][14]

- Waste Management: Acidic byproducts like HCl must be neutralized. For instance, HCl gas can be scrubbed through an alkaline solution (e.g., NaOH).[\[1\]](#) Quenching of reactive reagents should be done slowly and under controlled temperature conditions.

Conclusion

The synthesis of **triisopropoxy(vinyl)silane** is achievable through several robust methods, primarily the alcoholysis of vinyltrichlorosilane and Grignard coupling. The alcoholysis route is often preferred for larger-scale production due to its directness, while the Grignard method offers precision for lab-scale synthesis. Successful and safe synthesis hinges on a thorough understanding of the reaction mechanisms, meticulous control of reaction conditions—particularly the exclusion of moisture—and adherence to rigorous safety protocols. The purified product, validated by standard analytical techniques, serves as a high-quality building block for innovation in materials science.

References

- Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes. Chemical Communications (RSC Publishing). Available at: [\[Link\]](#)
- Silane. University of California, Santa Barbara, Environmental Health & Safety. Available at: [\[Link\]](#)
- Silane Chemical | ZMsilane. ZMsilane. Available at: [\[Link\]](#)
- Vinylsilane synthesis. Organic Chemistry Portal. Available at: [\[Link\]](#)
- **Triisopropoxy(vinyl)silane**: A Comprehensive Guide to Its Properties and Applications. Medium. Available at: [\[Link\]](#)
- Recent Developments in the Chemistry of Vinylsiloxanes. Thieme Chemistry. Available at: [\[Link\]](#)
- Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Publishing. Available at: [\[Link\]](#)

- The Science Behind Strong Bonds: Vinyltriisopropoxysilane in Polymer Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [\[Link\]](#)
- **Triisopropoxy(vinyl)silane** CAS 18023-33-1 For Sale. Kerton Chemicals. Available at: [\[Link\]](#)
- **Triisopropoxy(vinyl)silane**: A Key Component in Advanced Materials and Coatings. INNO SPECIALTY CHEMICALS. Available at: [\[Link\]](#)
- Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. ACS Publications. Available at: [\[Link\]](#)
- Ecopower **Triisopropoxy(vinyl)silane** (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability. Ecopower New Material. Available at: [\[Link\]](#)
- **Triisopropoxy(vinyl)silane** | CAS#:18023-33-1 | Chemsr. Chemsr.com. Available at: [\[Link\]](#)
- VINYLTRICHLOROSILANE Safety Data Sheet. Gelest, Inc. Available at: [\[Link\]](#)
- Silane Exposure, Signs and Symptoms and Chemical Properties. University of Arkansas Environmental Health and Safety. Available at: [\[Link\]](#)
- Safe Handling of Silane. Scribd. Available at: [\[Link\]](#)
- ¹H NMR study of the hydrolysis of vinyltrialkoxysilanes. ResearchGate. Available at: [\[Link\]](#)
- ¹³C NMR spectra of a silane A and b silane V. ResearchGate. Available at: [\[Link\]](#)
- Synthesis, Characterization and Properties of (Vinyl Triethoxy Silane-grafted PP)/Silica Nanocomposites. ResearchGate. Available at: [\[Link\]](#)
- Vinyltrichlorosilane. Haz-Map. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. Triisopropoxy(vinyl)silane CAS 18023-33-1 For Sale - Kerton Chemical [\[kerton-industry.com\]](http://kerton-industry.com)
- 5. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1 | polymer Adhesion Supplier-Ecopower [\[ecopowerchem.com\]](http://ecopowerchem.com)
- 6. VINYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [\[cameochemicals.noaa.gov\]](http://cameochemicals.noaa.gov)
- 7. gelest.com [gelest.com]
- 8. Triisopropoxy(vinyl)silane | CAS#:18023-33-1 | Chemsric [\[chemsrc.com\]](http://chemsrc.com)
- 9. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 10. researchgate.net [researchgate.net]
- 11. Vinyltrichlorosilane - Hazardous Agents | Haz-Map [\[haz-map.com\]](http://haz-map.com)
- 12. zmsilane.com [zmsilane.com]
- 13. safety.charlotte.edu [safety.charlotte.edu]
- 14. enhs.uark.edu [enhs.uark.edu]
- To cite this document: BenchChem. [Introduction: The Molecular Bridge in Advanced Materials]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095466#synthesis-of-triisopropoxy-vinyl-silane\]](https://www.benchchem.com/product/b095466#synthesis-of-triisopropoxy-vinyl-silane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com